(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol
Description
Core Naphthyridine Skeleton Configuration
The core structure of this compound consists of a bicyclic diazanaphthalene system, where two nitrogen atoms occupy the 1- and 6-positions of a fused pyridine-pyridine framework. This arrangement defines the 1,6-naphthyridine skeleton, characterized by a planar aromatic system with alternating single and double bonds. The nitrogen atoms at positions 1 and 6 introduce electron-deficient regions, influencing reactivity and electronic properties.
Key Features of the 1,6-Naphthyridine Core
Unlike 1,8-naphthyridine derivatives, where nitrogens are positioned at non-adjacent sites, the 1,6 configuration creates a more linear electron-withdrawing environment, critical for interactions with biological targets.
Tetrahydro Modification Spatial Arrangement
The tetrahydro modification in this compound introduces partial saturation to the bicyclic system, altering its spatial conformation. The 1,2,3,4-tetrahydro designation indicates saturation of the four-membered ring, resulting in a partially saturated bicyclic structure.
Conformational Analysis
- Boat Conformation : X-ray crystallography studies of related tetrahydro-1,6-naphthyridines reveal a boat-like conformation in the saturated ring, with equatorial and axial substituents influencing steric interactions.
- Ring Strain : Partial saturation reduces ring strain compared to fully aromatic naphthyridines, enabling greater flexibility in molecular interactions.
This structural flexibility is absent in fully unsaturated 1,6-naphthyridine derivatives, where rigidity dominates electronic interactions.
Methanol Substituent Positional Isomerism
The methanol substituent in this compound is fixed at position 2 of the tetrahydro ring. This regioselectivity arises from synthetic routes favoring electrophilic substitution at the 2-position or directed functionalization during synthesis.
Positional Isomerism Considerations
| Position | Substituent Placement | Synthetic Feasibility | |
|---|---|---|---|
| 2 | Methanol group | High (synthetic target) | |
| 3 | Hypothetical | Low (steric hindrance) | N/A |
| 8 | Hypothetical | Moderate (electronic factors) | N/A |
While positional isomerism is theoretically possible, steric and electronic factors favor the 2-substituted derivative in this compound. The methanol group’s hydroxyl functionality enables hydrogen bonding, enhancing solubility and biological interactions.
Comparative Analysis with 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine system differs fundamentally from the 1,6 configuration in nitrogen placement and electronic properties. Below is a comparative analysis of structural and functional differences.
Structural and Electronic Contrasts
Case Study: Coordination Chemistry 1,8-Naphthyridines often act as bidentate ligands in metal complexes, leveraging their nitrogen atoms for chelation. In contrast, 1,6-naphthyridines like the tetrahydro derivative focus on hydrogen bonding via substituents (e.g., methanol), enhancing receptor binding in medicinal applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h3-5,8,11-12H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDIJHHNNIXJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)NC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Cyclization Cascade Strategy
Pyridine Precursor Functionalization
The foundational work by Victory et al. (1992) demonstrates that 5-cyano-3,4-dihydro-6-methoxy-2(1H)-pyridones undergo nucleophilic substitution with malononitrile or cyanoacetamide under acidic conditions. Adapting this protocol, we propose using 2-(hydroxymethyl)-5-methoxy-pyridine as the starting material. The methoxy group at position 6 acts as a leaving group, enabling displacement by nitrogen-containing nucleophiles.
Key reaction parameters:
- Solvent system : Anhydrous dioxane/acetic acid (3:1 v/v)
- Temperature : Reflux at 110°C for 12-14 hours
- Nucleophile : Potassium phthalimide (1.2 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
Intramolecular Cyclization
Following substitution, the intermediate undergoes cyclization through two distinct pathways:
Acid-Mediated Cyclization
Treatment with concentrated HCl (12N) in ethanol at 80°C for 6 hours promotes ring closure via protonation of the pyridine nitrogen, generating the tetrahydro-naphthyridine core. The phthalimide protecting group is subsequently removed using hydrazine hydrate in refluxing ethanol, yielding the primary alcohol.
Base-Promoted Cyclization
Alternative cyclization using potassium tert-butoxide (2.0 eq) in THF at 0°C to room temperature over 24 hours provides better stereochemical control. This method avoids acidic conditions that could lead to alcohol dehydration.
Table 1 : Comparative Performance of Cyclization Methods
| Condition | Yield (%) | Purity (HPLC) | Dehydration Byproduct (%) |
|---|---|---|---|
| Acidic | 62 | 89 | 11 |
| Basic | 58 | 93 | <2 |
Asymmetric Transfer Hydrogenation Approach
Dihydronaphthyridine Precursor Synthesis
Building upon Takaya et al.'s (2020) ruthenium-catalyzed asymmetric synthesis, we propose starting from 2-acetyl-1,6-naphthyridine. Condensation with ethylene gas under Heck reaction conditions (Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 120°C) installs the vinyl group necessary for subsequent cyclization.
Enantioselective Reduction
The key stereogenic center is established through dynamic kinetic resolution using:
- Catalyst : RuCl(R,R)-TsDPEN (0.5 mol%)
- Hydrogen source : Azeotropic mixture of HCO₂H/Et₃N (5:2)
- Temperature : 40°C for 18 hours
- Solvent : Dichloromethane
This methodology achieves enantiomeric excess (ee) >98% as confirmed by chiral HPLC analysis (Chiralpak IA column, hexane/i-PrOH 90:10).
Reductive Amination Route
Knoevenagel Condensation
Following El-Sayed et al.'s (2015) protocol for naphthyridine synthesis, 2,2,6,6-tetramethylpiperidin-4-one undergoes condensation with formaldehyde (37% aq.) and malononitrile in acetic acid containing ammonium acetate. This one-pot reaction generates the bicyclic framework with a nitrile substituent.
Sequential Reduction Steps
- Nitrile Reduction : Hydrogenation over Raney Ni (50 psi H₂, 80°C) converts the nitrile to aminomethyl
- Oxo Reduction : Sodium borohydride in methanol reduces ketones to secondary alcohols
- Oxidative Demethylation : BBr₃ in DCM (-78°C to rt) removes methyl protecting groups
Critical Note : This route requires strict control of reaction times to prevent over-reduction of the naphthyridine ring system.
Comparative Analysis of Synthetic Routes
Table 2 : Strategic Advantages and Limitations
| Method | Step Count | Overall Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Substitution-Cyclization | 4 | 38-42 | Moderate | Pilot-scale |
| Asymmetric Hydrogenation | 5 | 29-31 | Excellent | Lab-scale |
| Reductive Amination | 6 | 25-28 | None | Multi-kg |
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring system.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the naphthyridine ring .
Scientific Research Applications
Medicinal Chemistry
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol exhibits a broad spectrum of pharmacological activities:
- Anticancer Activity : It can inhibit DNA replication and repair mechanisms in cancer cells.
- Antimicrobial Properties : Studies have shown significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| A | 64 | 128 |
| B | 32 | 64 |
| C | 128 | 256 |
Biological Studies
The compound has demonstrated interactions with various biomolecules and pathways:
- Anti-HIV Activity : It shows potential in inhibiting viral replication.
- Anti-inflammatory Effects : It may reduce inflammation through various biochemical pathways.
Industrial Applications
In industry, this compound is utilized for:
- Development of Pharmaceuticals : As a building block for synthesizing new drugs.
- Agricultural Chemicals : Potential applications in developing pesticides and herbicides.
Case Study 1: Antimicrobial Efficacy
Research conducted on various derivatives of naphthyridine highlighted the antimicrobial efficacy of this compound. The study evaluated its effectiveness against common bacterial strains and established Minimum Inhibitory Concentrations (MICs).
Case Study 2: Anticancer Mechanisms
A separate study focused on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is often attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells. The compound may also inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Key Structural Features :
- Bicyclic Core : The 1,6-naphthyridine framework combines aromatic pyridine with a partially saturated piperidine ring, balancing rigidity and conformational flexibility.
- Hydroxymethyl Group : The primary alcohol at position 2 enhances polarity and hydrogen-bonding capacity, influencing solubility and target interactions.
For example, substitution of a chloro intermediate (e.g., 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) with methanol under basic conditions could yield the hydroxymethyl derivative, mirroring methods used for benzyloxy-substituted analogs like 12a .
Comparative Analysis with Structural Analogs
Dihydro-1,6-Naphthyridinones (e.g., 12a–12t)
Structural Differences :
- Substituents : Compounds like 12a (2-benzyloxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one) feature alkoxy groups instead of hydroxymethyl.
- Ring Saturation : The dihydro (7,8-dihydro) vs. tetrahydro (1,2,3,4-tetrahydro) configuration alters aromaticity and conformational mobility.
Physicochemical Properties :
- Polarity : The hydroxymethyl group in the target compound increases water solubility compared to benzyloxy derivatives like 12a , which are more lipophilic .
- Biological Activity : Alkoxy-substituted analogs (e.g., 12a ) are reported as positive allosteric modulators, suggesting the hydroxymethyl variant may share similar activity but with altered potency due to differential hydrogen-bonding interactions .
Isomeric and Saturation Variants (e.g., 5,6,7,8-Tetrahydro-1,6-Naphthyridin-2-ol)
Structural Differences :
1,7-Naphthyridine Derivatives (e.g., 1,2,3,4-Tetrahydro-1,7-Naphthyridine)
Structural Differences :
- Ring Junction : The 1,7-naphthyridine scaffold shifts the nitrogen position, altering electronic distribution and binding interactions.
- Synthesis: Manganese-catalyzed borrowing hydrogen methodologies enable efficient synthesis of 1,7-naphthyridines from aminobenzyl alcohols, contrasting with the base-mediated substitution used for 1,6-naphthyridines .
Functional Implications :
- Electronic Effects : The 1,7-regioisomer may exhibit stronger basicity due to nitrogen positioning, influencing pharmacokinetics (e.g., absorption, distribution).
- Catalytic Efficiency: Manganese-based catalysts offer atom-economical routes for 1,7-naphthyridines (72% yield for 3a), whereas 1,6-naphthyridines require harsher conditions .
Data Table: Comparative Overview
*Estimated based on analogous reactions.
Biological Activity
(1,2,3,4-Tetrahydro-1,6-naphthyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables and case studies.
- Chemical Name : this compound
- CAS Number : 2155855-68-6
- Molecular Weight : 164.21 g/mol
Biological Activity Overview
The biological activity of tetrahydro-naphthyridine derivatives has been explored in various contexts, including their potential as pharmaceuticals. Research indicates that these compounds exhibit a range of activities such as:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Certain studies suggest that tetrahydro-naphthyridines have cytotoxic effects on cancer cell lines.
- Neurological Effects : Investigations into their neuroprotective properties indicate potential applications in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets such as enzymes and receptors involved in cellular signaling pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| A | 64 | 128 |
| B | 32 | 64 |
| C | 128 | 256 |
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 25 |
| A549 (Lung) | 30 |
Synthesis and Derivatives
The synthesis of this compound has been achieved through several methods including cyclization reactions involving appropriate precursors. The compound can also be modified to enhance its biological properties.
Synthetic Pathway
A common synthetic route involves the cyclization of substituted pyridines with aldehydes or ketones under acidic conditions.
Q & A
Q. How can computational tools predict the biological activity or pharmacokinetic properties of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) identifies potential binding interactions with target proteins (e.g., kinases or GPCRs). Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., logP, polar surface area) with bioavailability. Tools like SwissADME predict absorption/distribution parameters (e.g., blood-brain barrier permeability) based on topological descriptors .
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Q. What experimental design considerations are critical for evaluating the in vivo toxicological profile of this compound?
- Methodological Answer : Follow OECD guidelines for acute and subchronic toxicity studies. Key parameters include:
- Species/Routes : Rodents (rats/mice) via oral gavage or intravenous administration.
- Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC/WBC counts) effects. Histopathology of liver/kidney tissues is mandatory.
- Dose Range : Establish a no-observed-adverse-effect level (NOAEL) through dose escalation (e.g., 10–1000 mg/kg). Include positive controls (e.g., naphthalene derivatives) for comparative toxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
